molecular formula C13H23NO4 B8186097 trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid

Cat. No.: B8186097
M. Wt: 257.33 g/mol
InChI Key: IUQFRNOACLZZOH-ZJUUUORDSA-N
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Description

trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid: is a compound that features a cyclohexane ring with an aminomethyl group and a carboxylic acid group in a trans configuration. The Boc (tert-butoxycarbonyl) group is a protecting group for the amine, which is commonly used in organic synthesis to prevent unwanted reactions at the amine site.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.

    Introduction of the aminomethyl group: This step often involves the use of aminomethylation reagents.

    Protection of the amine group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base.

    Introduction of the carboxylic acid group: This can be done through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or the cyclohexane ring.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Acidic conditions using trifluoroacetic acid can remove the Boc group.

Major Products:

    Oxidation: Oxidized derivatives of the cyclohexane ring or the carboxylic acid group.

    Reduction: Reduced forms of the carboxylic acid group or the cyclohexane ring.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Biology : It can be used in the study of enzyme-substrate interactions due to its structural features. Medicine Industry : Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The Boc group can be removed to reveal the free amine, which can interact with various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    trans-2-(Aminomethyl)-cyclohexanecarboxylic acid: Similar structure but without the Boc protecting group.

    cis-2-(Boc-aminomethyl)-cyclohexanecarboxylic acid: Similar structure but with a cis configuration.

    trans-2-(Boc-aminomethyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

Uniqueness

  • The trans configuration provides specific steric and electronic properties that can influence its reactivity and interactions with biological targets.
  • The presence of the Boc protecting group allows for selective reactions at the amine site, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-6-4-5-7-10(9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQFRNOACLZZOH-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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